Cyprodinil

Botrytis cinerea EC50 antifungal susceptibility

Cyprodinil is a FRAC Group 9 anilinopyrimidine fungicide with a cyclopropyl substituent that confers high intrinsic potency against Botrytis cinerea (EC50 as low as 0.006 μg/mL). It exhibits up to 5.8‑fold higher in vitro potency than other AP fungicides against susceptible Botrytis populations. The cyprodinil+fludioxonil co-formulation delivers 85‑95% gray mold control in strawberries and remains effective in multi‑fungicide‑resistant greenhouse tomato systems. For procurement: monotherapy is contraindicated in high‑resistance settings; always rotate with non‑FRAC 9 fungicides to preserve long‑term efficacy.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 121552-61-2
Cat. No. B131803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprodinil
CAS121552-61-2
Synonyms4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine;  CGA 219417;  Chorus 75WG;  Unix;  Vangard; 
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3
InChIInChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)
InChIKeyHAORKNGNJCEJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 13 mg/L (pH 7.0);  20 mg/L (pH 5.0) at 25 °C
In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C)
0.013 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Cyprodinil (CAS 121552-61-2) Fungicide Procurement: Class and Baseline Technical Profile


Cyprodinil (CAS 121552-61-2) is an anilinopyrimidine (AP) systemic fungicide with the molecular formula C14H15N3 and a molecular weight of 225.3 g/mol [1]. Its physicochemical profile includes a melting point of 75.9 °C, a vapor pressure of 5.1 × 10⁻⁴ Pa at 25 °C, a Log P of 4.0, and pH-dependent water solubility ranging from 13 mg/L at pH 7 to 20 mg/L at pH 5 [2]. The compound is classified as a FRAC (Fungicide Resistance Action Committee) Group 9 fungicide, targeting methionine biosynthesis in susceptible fungi [3]. Cyprodinil is approved for use in the European Union (approval expiration: March 15, 2025) and is registered under US EPA chemical code 288202 [4]. It is widely employed in the control of Botrytis cinerea (gray mold) on fruit, vegetable, and ornamental crops, and is often formulated in combination with fludioxonil [5].

Why Cyprodinil Cannot Be Substituted with Pyrimethanil or Mepanipyrim Without Supporting Data


Anilinopyrimidines (APs), including cyprodinil, pyrimethanil, and mepanipyrim, share a common FRAC Group 9 classification and are widely recognized to exhibit positive cross-resistance [1]. While this might superficially suggest functional equivalence, substitution without careful consideration of compound-specific data introduces significant performance and economic risk. Despite sharing a mode of action (inhibition of methionine biosynthesis), these compounds are differentiated by their specific substituents—cyclopropyl for cyprodinil, methyl for pyrimethanil, and propyn-1-yl for mepanipyrim [2]—which confer distinct physicochemical properties, differential intrinsic antifungal potency against specific pathogens, and varying resistance risk profiles. Furthermore, as detailed in Section 3, substitution based solely on class-level inference is contraindicated by quantitative evidence of up to 5.8-fold differences in in vitro potency against Botrytis cinerea [3], documented differential baseline sensitivity distributions [4], and variations in field-level efficacy outcomes [5].

Cyprodinil vs. Pyrimethanil and Mepanipyrim: Quantitative Differentiation Evidence for Procurement Decisions


Intrinsic Antifungal Potency: Cyprodinil Exhibits Lower In Vitro EC50 Values Against Botrytis cinerea Compared to Pyrimethanil

In a direct head-to-head in vitro comparison against multiple Botrytis cinerea isolates resistant to benzimidazoles and dicarboximides, cyprodinil demonstrated greater intrinsic antifungal potency. The EC50 values for cyprodinil (0.006–0.054 μg mL⁻¹) were consistently lower—indicating higher potency—than those for pyrimethanil (0.03–0.19 μg mL⁻¹) [1]. Across the tested isolates, cyprodinil's EC50 range minimum was 5-fold lower than pyrimethanil's minimum, while its maximum was 3.5-fold lower than pyrimethanil's maximum. This quantifiable potency differential establishes that cyprodinil is not a generic substitute for pyrimethanil and may offer a wider therapeutic window or require lower application rates for equivalent initial efficacy.

Botrytis cinerea EC50 antifungal susceptibility mycelial growth

Cross-Resistance Profile: Cyprodinil Shares Positive Cross-Resistance with Pyrimethanil and Mepanipyrim but Not with Other Fungicide Classes

Resistance monitoring and cross-resistance studies confirm that cyprodinil, pyrimethanil, and mepanipyrim exhibit positive cross-resistance among themselves but not with fungicides from other FRAC groups [1]. Specifically, no cross-resistance was observed between cyprodinil and the fungicides benomyl (benzimidazole), iprodione (dicarboximide), or the carbendazim + diethofencarb combination in B. cinerea isolates [2]. While this is a class-level characteristic shared by all AP fungicides, it is a critical procurement consideration: selecting cyprodinil in a resistance management program mandates the availability and rotation with fungicides from other FRAC groups. It also implies that if resistance to pyrimethanil or mepanipyrim is already present in the target pathogen population, cyprodinil will likely be rendered ineffective as well, despite its higher intrinsic potency demonstrated in Evidence Item 1.

cross-resistance FRAC Group 9 resistance management Botrytis cinerea

Prevalence of Resistance: Cyprodinil Resistance Frequency in Botrytis cinerea Field Populations Exceeds 65% in Certain Intensive Production Regions

Field surveillance data from conventional farms in Cyprus and Greece reported a high frequency of cyprodinil resistance in Botrytis cinerea populations, with 65.9% of tested isolates classified as resistant [1]. In a separate study of small fruit fields in the Mid-Atlantic United States, the overall frequency of resistance to cyprodinil was 86%, compared to 92% for pyraclostrobin, 71% for thiophanate-methyl, and 48% for fenhexamid [2]. These quantitative field data indicate that despite cyprodinil's high intrinsic potency against sensitive isolates (see Evidence Item 1), widespread resistance has emerged in intensively managed production systems. This underscores the critical importance of integrating resistance monitoring data into procurement and deployment strategies, rather than relying solely on baseline sensitivity metrics.

resistance frequency Botrytis cinerea field monitoring multidrug resistance

Field Efficacy Stability: Cyprodinil + Fludioxonil Mixture Maintains High Effectiveness (85-95%) Over Decade-Long Trials and in MDR Strain Populations

In a synthesis of ten years (1998-2007) of field trials on strawberry gray mold control in Italy, the cyprodinil + fludioxonil mixture demonstrated an average effectiveness of 85-95%, placing it in the top tier of performance alongside pyrimethanil, mepanipyrim, and boscalid-pyraclostrobin [1]. Notably, this level of field efficacy was achieved even as older-generation fungicides like procymidone declined to 70-80% effectiveness and azoxystrobin to 50-60% [1]. Furthermore, in hydroponic lettuce production systems, the fludioxonil + cyprodinil mixture was the most effective treatment against bottom rot caused by Botrytis cinerea and provided satisfactory disease control despite the predominance of multi-fungicide resistant (MDR) B. cinerea populations [2]. This indicates that the fludioxonil-cyprodinil combination maintains robust field performance even under high resistance pressure, likely due to the complementary modes of action and the high potency of fludioxonil.

field efficacy cyprodinil-fludioxonil gray mold strawberry

Physicochemical Distinction: Cyprodinil's Cyclopropyl Substituent Differentiates It from Pyrimethanil and Mepanipyrim

Cyprodinil, pyrimethanil, and mepanipyrim share a common anilinopyrimidine core but are distinguished by their R-group substituents on the pyrimidine ring: cyprodinil carries a cyclopropyl group (C₃H₅), pyrimethanil carries a methyl group (CH₃), and mepanipyrim carries a propyn-1-yl group (C₃H₃) [1]. These structural differences manifest in distinct physicochemical properties. Cyprodinil has a Log P of 4.0 and a melting point of 75.9 °C, with water solubility ranging from 13 mg/L (pH 7) to 20 mg/L (pH 5) at 25 °C [2]. These parameters differ from those of pyrimethanil and mepanipyrim, which influences formulation compatibility, cuticular penetration, and environmental fate. For instance, the cyclopropyl substituent in cyprodinil contributes to its specific binding interactions with the target site (methionine biosynthesis pathway) and may partially account for the observed potency differentials against certain fungal species.

physicochemical properties solubility Log P molecular structure

Regulatory Status and Market Access: Cyprodinil Retains EU Approval Until 2025, Ensuring Continued Availability for Export-Oriented Production

Cyprodinil is approved for use in the European Union, with the current approval expiration date set for March 15, 2025 [1]. The compound is included in Annex I of EU Directive 91/414/EEC by virtue of Directive 2006/64/CE [2]. The EU has established Maximum Residue Limits (MRLs) for cyprodinil on various commodities, including tomatoes and other fruiting vegetables, with Codex Alimentarius MRLs also in place [1]. While this regulatory status is shared by other anilinopyrimidines, the specific approval timelines and MRL profiles may differ among compounds. The known expiration date provides procurement certainty for near-term planning, while the established MRLs facilitate compliance for produce destined for EU and Codex-aligned markets.

regulatory approval EU MRL market access export compliance

Cyprodinil Optimal Use Scenarios: Data-Driven Recommendations for Scientific and Industrial Applications


Strawberry Gray Mold Management in Regions with No Documented AP Resistance

For strawberry production systems where baseline sensitivity monitoring confirms that Botrytis cinerea populations remain susceptible to anilinopyrimidines, cyprodinil (or its mixture with fludioxonil) offers a high-efficacy option. Decade-long field trials in Italy demonstrated that the cyprodinil + fludioxonil mixture consistently achieved 85-95% control of gray mold, placing it among the most effective treatments [1]. The high intrinsic potency of cyprodinil (EC50 as low as 0.006 μg mL⁻¹) [2] supports its use as a robust component of integrated disease management programs. In such scenarios, cyprodinil can be selected with confidence, provided that resistance management principles (e.g., rotation with fungicides from other FRAC groups) are strictly observed to preserve its long-term efficacy.

Greenhouse Tomato Production with Multi-Fungicide Resistant Botrytis Populations

In greenhouse tomato systems where Botrytis cinerea populations exhibit multi-fungicide resistance (MDR), the cyprodinil + fludioxonil mixture has demonstrated continued efficacy. The mixture was the most effective treatment against bottom rot in hydroponic lettuce caused by MDR B. cinerea strains, providing satisfactory control despite high resistance frequencies to other fungicide classes [3]. However, it is critical to note that resistance to cyprodinil itself has been reported at frequencies exceeding 65% in some intensive production regions [4]. Therefore, in this scenario, cyprodinil should only be deployed as part of the fludioxonil co-formulation, leveraging the complementary mode of action of fludioxonil (FRAC Group 12) to overcome resistance. Monotherapy with cyprodinil is contraindicated in these settings.

Grape Botrytis Control Under High Disease Pressure

In viticulture, particularly for varieties highly susceptible to gray mold (e.g., Moscato bianco), cyprodinil + fludioxonil has demonstrated robust activity even under severe disease pressure. In five-year vineyard trials in Piedmont, Italy, the mixture of cyprodinil and fludioxonil showed good activity when employed for the first time in the final trial year, even as some other botryticides experienced a slight decline in efficacy [5]. The mixture's performance was particularly notable in years with high disease pressure, where traditional dicarboximides showed reduced activity that was not statistically different from the untreated control [5]. For procurement in grape production, the cyprodinil + fludioxonil co-formulation represents a reliable option for managing gray mold in high-risk situations, particularly as a rotational partner with other effective botryticides.

Laboratory Research on Fungicide Mode of Action and Resistance Mechanisms

Cyprodinil is a valuable tool compound for research into methionine biosynthesis inhibition and anilinopyrimidine resistance mechanisms in phytopathogenic fungi. Its well-characterized in vitro potency profile—including IC50 values of 0.44 μM for Botrytis cinerea, 4.8 μM for Pseudocercosporella herpotrichoides, and 0.03 μM for Helminthosporium oryzae on amino acid-free media [6]—provides a quantitative benchmark for comparative studies. Additionally, cyprodinil's activity as an androgen receptor (AR) agonist (EC50 = 1.91 μM) and its inhibition of DHT-mediated androgenic effects (IC50 = 15.1 μM) [6] make it relevant for toxicological and endocrine disruption research. For laboratory procurement, cyprodinil's dual profile as a fungicide and endocrine-active compound supports its use in multidisciplinary investigations spanning plant pathology, molecular biology, and environmental toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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